

Shizukaol D: An In-Depth Technical Guide to its Apoptosis Induction Pathway

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Compound of Interest

Compound Name: Shizukaol D

Cat. No.: B1180803

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This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-apoptotic effects of **Shizukaol D**, a dimeric sesquiterpene isolated from *Chloranthus serratus*. The content herein is synthesized from peer-reviewed research, focusing on the compound's impact on signaling pathways in cancer cells, particularly human liver cancer. This document details the established inhibitory effects on the Wnt/ β -catenin pathway, presents quantitative data on its cytotoxic activity, outlines key experimental protocols, and visualizes the involved molecular interactions and workflows.

Core Mechanism of Action

Shizukaol D exerts its anti-cancer effects by inducing apoptosis in human liver cancer cells. The primary mechanism identified is the potent inhibition of the canonical Wnt/ β -catenin signaling pathway.^{[1][2]} This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.^[2] **Shizukaol D** treatment leads to a reduction in the expression of key Wnt pathway components, which in turn suppresses the transcription of target genes responsible for cell growth and proliferation, ultimately leading to programmed cell death.^[2]

Quantitative Data on Bioactivity

The cytotoxic and anti-proliferative effects of **Shizukaol D** have been quantified in various human liver cancer cell lines. The data is summarized below for easy comparison.

Table 1: IC50 Values of Shizukaol D in Human Liver Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following treatment with **Shizukaol D** for 48 hours.

Cell Line	IC50 (μmol/L)
Focus	6.26 ± 0.85
SMMC-7721	8.82 ± 1.66
SK-HEP1	9.25 ± 0.57
QGY-7703	14.17 ± 1.93
HepG2	>50
Data sourced from Tang et al., 2016. [2] [3]	

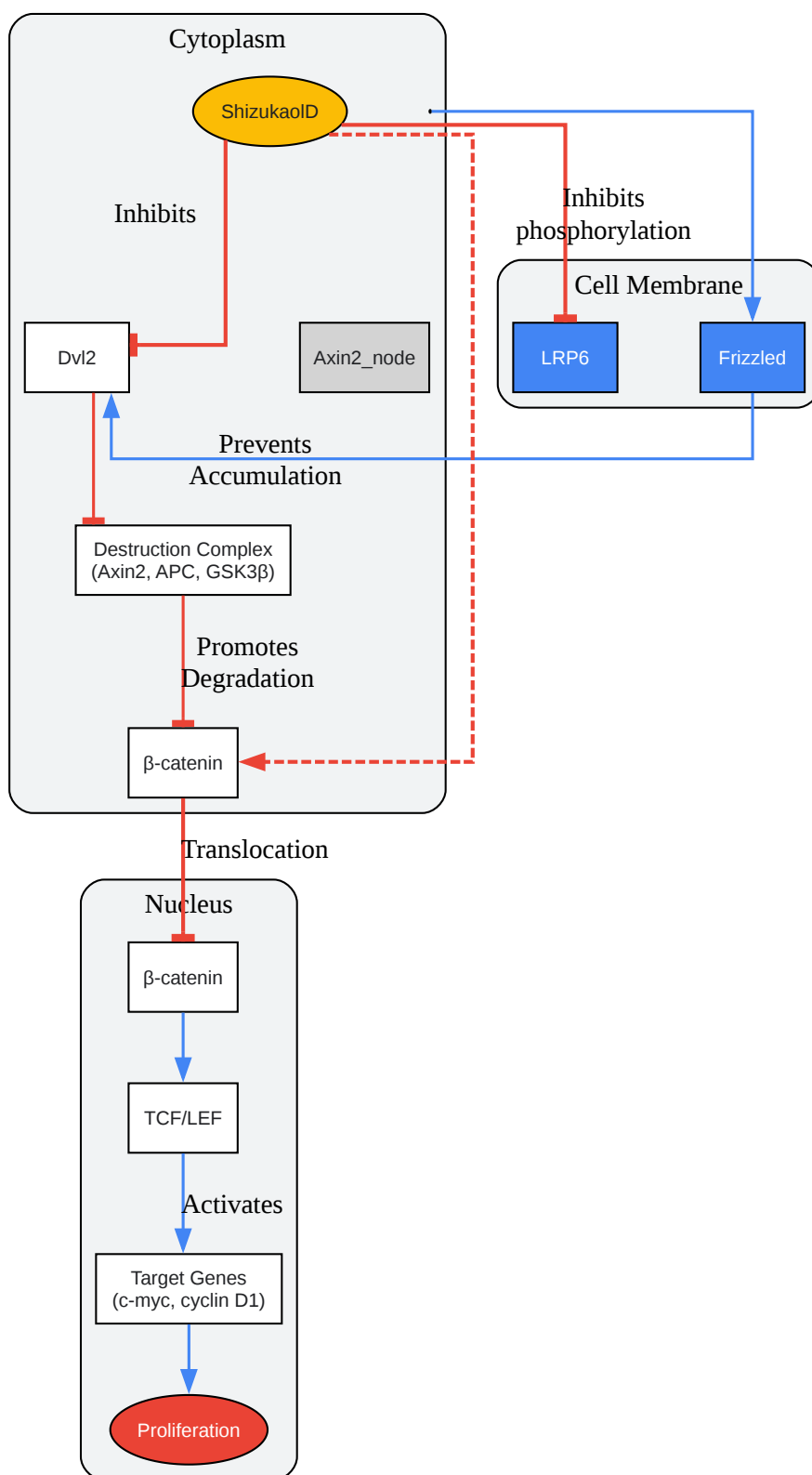
Table 2: Summary of Dose- and Time-Dependent Effects

Assay Type	Cell Lines	Observations
Cell Viability (CCK-8)	Focus, SMMC-7721	A significant decrease in cell viability was observed with increasing concentrations of Shizukaol D (0-50 μmol/L) over 24, 48, and 72 hours. [4]
Colony Formation	SMMC-7721	The number and size of colonies were markedly reduced in a dose-dependent manner with Shizukaol D treatment (0-25 μmol/L). [4]

Signaling Pathways

Established Pathway: Inhibition of Wnt/β-Catenin Signaling

Shizukaol D disrupts the Wnt signaling cascade, leading to the degradation of β -catenin and preventing its translocation to the nucleus. This action inhibits the transcription of Wnt target genes like c-myc and cyclin D1, which are critical for cell proliferation.[2] Western blot analyses have confirmed that **Shizukaol D** treatment reduces the protein levels of β -catenin, Dishevelled 2 (Dvl2), and Axin2, and decreases the phosphorylation of the LRP6 co-receptor.[4][5]



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